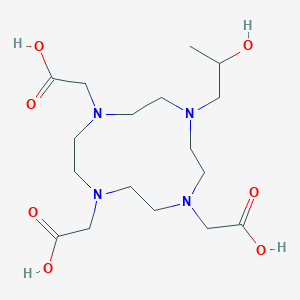
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
Overview
Description
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone, also known as this compound, is a useful research compound. Its molecular formula is C34H34O6 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Glucopyranosylidene Acetals
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is used in the synthesis of glucopyranosylidene acetals. Horito, Asano, Umemura, Hashimoto, and Yoshimura (1981) demonstrated the condensation of this compound with bis-O-(trimethylsilyl)-1,2-diols, using trimethylsilyl trifluoromethanesulfonate as a catalyst (Horito et al., 1981).
Preparation of Piperidine Analogs
Kováříková, Ledvina, and Šaman (1999) described the preparation and cyclization of this compound derivatives to form piperidine analogs of aldohexoses and aldohexono-1,5-lactones, showcasing its role in complex organic syntheses (Kováříková et al., 1999).
Photobromination Reactions
Ferrier and Tyler (1980) explored photobromination reactions involving carbohydrate derivatives, where this compound was a key compound in producing aryl α-L-idopyranosides (Ferrier & Tyler, 1980).
Applications in Biochemistry and Food Science
Gelation of Myofibrillar Proteins
Ngapo, Wilkinson, and Chong (1996) used 1,5-glucono-δ-lactone, a closely related compound, to achieve acid-induced gelation of myofibrillar proteins at low temperatures. This study highlights the potential use of such lactones in food science and protein chemistry (Ngapo et al., 1996).
Interaction with Water
Combes and Birch (1988) studied the interaction of D-glucono-1,5-lactone with water, providing insights into its stability and behavior in aqueous solutions, which is crucial for its use in various biochemical applications (Combes & Birch, 1988).
Conversion to Sugar Lactone
Kohri, Kimura, Shinoda, Taniguchi, and Nakahira (2011) demonstrated the photochemical conversion of a glycosidic compound to 2,3,4,6-tetra-O-acetyl-D-glucono-1,5-lactone, illustrating its potential in sugar chemistry and photochemistry (Kohri et al., 2011).
Future Directions
Properties
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVLQDEIIUIQG-NXVJRICRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447897 | |
| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-62-3 | |
| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13096-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone be used to synthesize C-glycosyl compounds?
A1: Yes, this compound has been utilized in the synthesis of C-glycosyl oxazoles. [] Researchers reacted the lactone with ethyl isocyanoacetate in the presence of potassium hydride as a base. This reaction yielded the corresponding C-glycosyl oxazole as the major product, showcasing the lactone's versatility as a building block in carbohydrate chemistry. []
Q2: What are some alternative synthetic routes for incorporating this compound into more complex structures?
A2: Aside from reactions with ethyl isocyanoacetate, this compound can be utilized in the synthesis of spirocyclic acetals. [] One approach involves the reaction of the lactone with epoxides. Alternatively, direct dehydration between the lactone and diols can be achieved in the presence of a strong acid catalyst like concentrated sulfuric acid. [] This method provides access to a diverse array of spirocyclic acetals incorporating the glucono-1,5-lactone scaffold.
Q3: Has this compound been used in the synthesis of complex carbohydrates?
A3: Yes, researchers have successfully utilized this compound in the stereospecific synthesis of (6R,7R)-D-gluco-L-gulo-6,7-dodecodiulose-(6,2),(7,11). [] This complex carbohydrate was synthesized via the stereospecific addition of a lithioglucal derivative to this compound. [] This example highlights the potential of this lactone in constructing complex carbohydrate frameworks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)





![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
